N-phenyl-3-(1,2,4-triazol-1-yl)butanamide
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Overview
Description
N-phenyl-3-(1,2,4-triazol-1-yl)butanamide is a compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing a five-membered ring with three nitrogen atoms These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The mode of action of N-phenyl-3-(1H-1,2,4-triazol-1-yl)butanamide involves interactions with its targets, leading to changes in their function. For instance, the nitro group of a similar compound mediated hydrogen bonding and metallic interaction with the amide group of Thr199 and Zn ion, respectively .
Biochemical Pathways
It is known that triazole derivatives can affect a range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammation activities .
Pharmacokinetics
The compound’s thermal stability, density, and optimal oxygen balance have been noted .
Result of Action
N-phenyl-3-(1H-1,2,4-triazol-1-yl)butanamide and its derivatives have shown cytotoxic activities against certain cancer cell lines . For instance, some 1,2,4-triazole hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Some compounds clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .
Action Environment
The action, efficacy, and stability of N-phenyl-3-(1H-1,2,4-triazol-1-yl)butanamide can be influenced by various environmental factors. For instance, the loss of a hydrogen bond donor/acceptor group at the triazole substituted aryl group of a similar compound made the molecule less active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-(1,2,4-triazol-1-yl)butanamide typically involves the reaction of a phenyl-substituted amine with a triazole derivative. One common method is the one-pot synthesis, which involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-(1,2,4-triazol-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenyl-3-(1,2,4-triazol-1-yl)butanoic acid, while reduction may produce N-phenyl-3-(1,2,4-triazol-1-yl)butanol.
Scientific Research Applications
N-phenyl-3-(1,2,4-triazol-1-yl)butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
- 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione
Uniqueness
N-phenyl-3-(1,2,4-triazol-1-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and triazole moieties contribute to its high binding affinity and selectivity towards certain biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
N-phenyl-3-(1,2,4-triazol-1-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-10(16-9-13-8-14-16)7-12(17)15-11-5-3-2-4-6-11/h2-6,8-10H,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZQTRNBOVJWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC=C1)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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